

A Comparative Guide to the Physicochemical Properties of Cycloundecane and Related Cycloalkanes

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Compound of Interest

Compound Name: Cycloundecane

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of cyclic alkanes is crucial for applications ranging from synthetic chemistry to drug delivery systems. This guide provides a cross-database verification of the properties of **cycloundecane**, with cyclodecane and cyclododecane as key comparators. The data presented is aggregated from various chemical databases to offer a comprehensive overview.

Physicochemical Properties Comparison

The following table summarizes key quantitative data for **cycloundecane** and its immediate lower and higher homologues. This allows for a direct comparison of how ring size influences these fundamental properties.

Property	Cyclodecane	Cycloundecane	Cyclododecane
Molecular Formula	C ₁₀ H ₂₀ [1][2]	C ₁₁ H ₂₂ [3][4]	C ₁₂ H ₂₄
Molecular Weight (g/mol)	140.27[1][5]	154.30[3][6][7][8]	168.32[9][10]
Melting Point (°C)	9 - 10[1][11]	-7.3[3]	61 - 62[12]
Boiling Point (°C)	201 - 202[1][11]	180 ¹ / 218.4 ² [3][6]	243 - 247
Density (g/cm ³)	0.79 ¹ / 0.86 ² [1][11]	0.79[3]	~0.855
Water Solubility	0.33 mg/L (at 25°C)[1][11][13]	Data Not Available	Insoluble ³
LogP (Octanol/Water)	3.9 / 5.6 (predicted)[1][11]	4.3 / 6.2 (predicted)[3][14]	Data Not Available

¹NIST WebBook value of 453 K.[6] ²Guidechem value.[3] ³Described as soluble in nonpolar organic solvents, implying insolubility in water.[15] Note: Discrepancies in reported values across different databases are noted. Researchers should consult primary literature for definitive values.

Experimental Protocols

The following are generalized, standard laboratory protocols for determining the key physicochemical properties listed above.

Melting Point Determination

The melting point is determined as a range, from the temperature at which the first crystal melts to the temperature at which the last crystal disappears.

- Apparatus: Mel-Temp apparatus or Thiele tube, thermometer, capillary tubes.
- Procedure:
 - A small, finely powdered sample of the cycloalkane is packed into a capillary tube.

- The capillary tube is placed in the heating block of the apparatus alongside a thermometer.
- The sample is heated slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the range. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

- Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with oil).
- Procedure:
 - A small amount of the liquid cycloalkane is placed in the fusion tube.
 - The capillary tube is inverted and placed inside the fusion tube with the open end submerged in the liquid.
 - The assembly is attached to a thermometer and heated gently in the heating bath.
 - As the liquid heats, air trapped in the capillary tube will bubble out.
 - Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.
 - The heat is removed, and the liquid is allowed to cool.

- The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Water Solubility Determination

This qualitative or quantitative test determines the extent to which a compound dissolves in water.

- Apparatus: Test tubes, vortex mixer, analytical balance.
- Procedure (Qualitative):
 - Approximately 25 mg of the cycloalkane is placed in a test tube.
 - 0.75 mL of distilled water is added in small portions.
 - The test tube is shaken vigorously after each addition.
 - Solubility is observed visually. If a single clear phase results, the compound is soluble. If two distinct phases remain (as expected for these nonpolar compounds), it is insoluble.
- Procedure (Quantitative):
 - An excess amount of the cycloalkane is added to a known volume of water.
 - The mixture is agitated (e.g., shaken in a constant temperature bath) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
 - The mixture is then filtered or centrifuged to separate the undissolved solute.
 - The concentration of the dissolved cycloalkane in the aqueous phase is determined using an analytical technique such as gas chromatography.

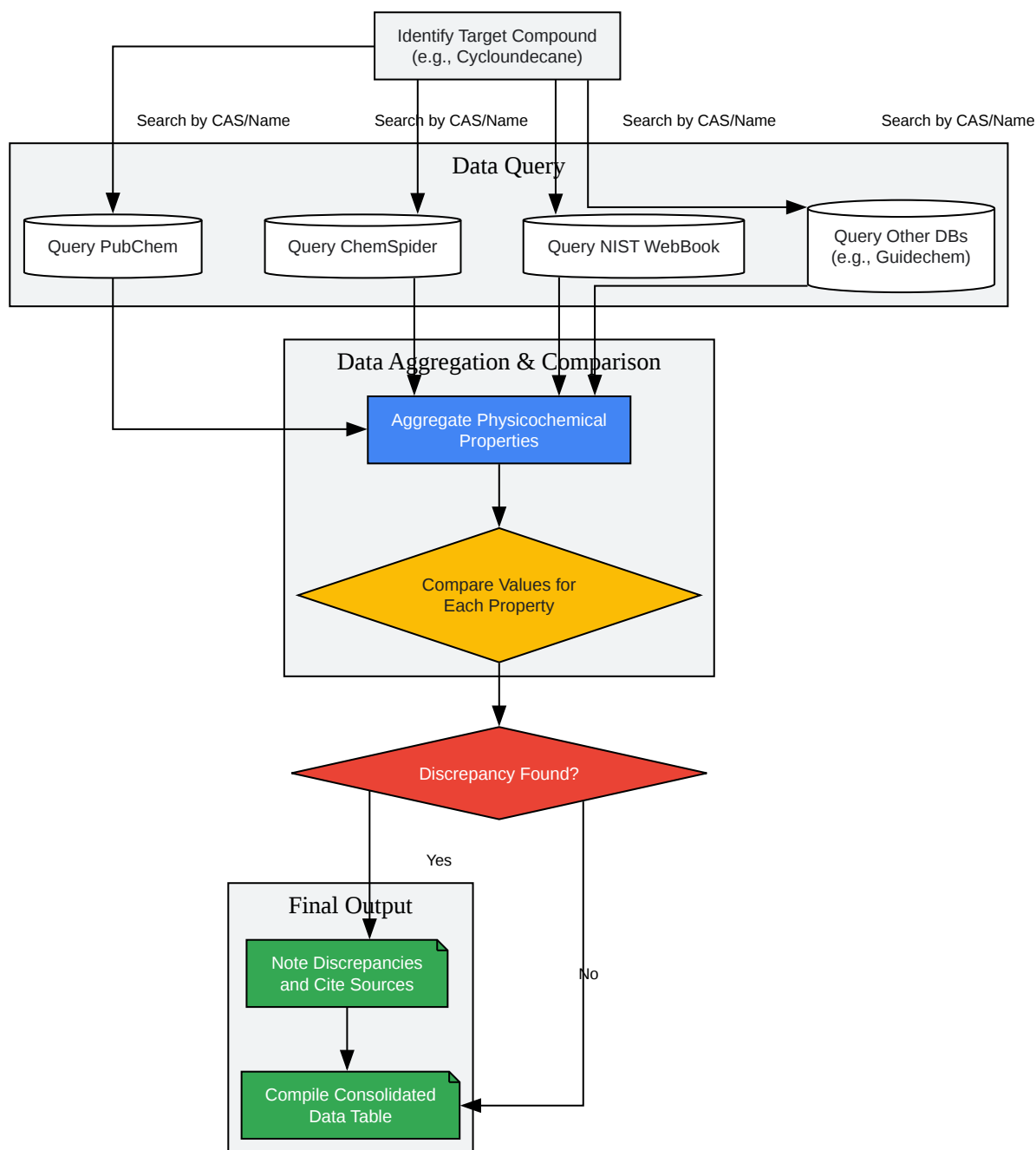
Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is critical in drug development for predicting absorption and distribution.

- Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.
- Procedure (Shake-Flask Method):
 - n-Octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.
 - A known amount of the cycloalkane is dissolved in either the n-octanol or water phase.
 - The two phases are combined in a separatory funnel or vial in a known volume ratio.
 - The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
 - The mixture is then centrifuged to ensure complete phase separation.
 - The concentration of the cycloalkane in each phase is measured using an appropriate analytical method (e.g., HPLC).
 - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[\[16\]](#)

Cross-Database Verification Workflow

To ensure data accuracy, a systematic workflow for verifying chemical properties across multiple databases is essential. This process helps identify discrepancies and provides a more complete profile of the compound of interest.



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Caption: Logical workflow for cross-database property verification.

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